molecular formula C6H5BrFNO B1378210 2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one CAS No. 1312440-89-3

2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one

Cat. No. B1378210
M. Wt: 206.01 g/mol
InChI Key: FMSCDNIXOALVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one (2-BFMP) is a small organic molecule that has been the subject of a number of scientific studies. 2-BFMP has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 2-BFMP has been shown to have potential applications in laboratory experiments, as it can be used to modify proteins and nucleic acids.

Scientific Research Applications

Role in Cancer Research

2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one is utilized in cancer research, specifically in the development of MEK inhibitors. These inhibitors are significant in cancer therapy, as they exhibit cellular potency and can inhibit ERK phosphorylation in tumors. For instance, a study by Wallace et al. (2006) described the discovery of a new class of ATP noncompetitive MEK inhibitors, demonstrating the importance of such compounds in cancer treatment.

Synthesis and Development of Biologically Active Compounds

The chemical is an intermediate in synthesizing various biologically active compounds. Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, which is crucial in creating a range of active pharmaceutical ingredients.

Halogen-rich Intermediate for Synthesis of Pyridines

In the synthesis of pentasubstituted pyridines, compounds like 2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one act as valuable intermediates. Research by Wu et al. (2022) shows the use of halogen-rich intermediates to generate pyridines with desired functionalities for medicinal chemistry.

Versatility in Organic Synthesis

This compound is a versatile agent in organic synthesis, useful for various functionalization processes. Stroup et al. (2007) discussed the chemoselective functionalization of related pyridines, demonstrating the significance of such compounds in synthetic chemistry.

Development of New Fluorophores

Compounds like 2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one contribute to the creation of new fluorophores, essential in biomedical applications. Park et al. (2015) reported the synthesis of indolizino[3,2-c]quinolines, showing the compound's potential in developing fluorescent probes.

properties

IUPAC Name

2-bromo-3-fluoro-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-9-3-2-4(10)5(8)6(9)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSCDNIXOALVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.